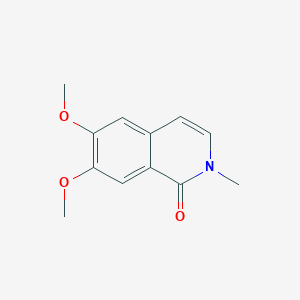

6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13-5-4-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHLTWGUUUDWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=C(C=C2C1=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463739 | |

| Record name | 6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20323-75-5 | |

| Record name | 6,7-Dimethoxy-2-methyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20323-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one and its Analogs

Classical Annulation and Cyclization Reactions

Traditional methods for the synthesis of the isoquinolinone core often rely on annulation and cyclization strategies that have been refined over decades. These methods typically involve the construction of the heterocyclic ring from acyclic precursors through intramolecular reactions.

One of the classical approaches is the Pomeranz–Fritsch–Bobbitt cyclization . This reaction and its modifications have been instrumental in the synthesis of tetrahydroisoquinoline derivatives, which can be subsequently oxidized to the corresponding isoquinolinones. For instance, a diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comnih.govresearchgate.net This approach highlights the utility of classical methods in constructing stereochemically defined isoquinoline (B145761) frameworks. The general principle involves the acid-catalyzed cyclization of a benzylaminoacetal.

Another classical method involves the Bischler–Napieralski reaction , which is used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides using a condensing agent like phosphorus pentoxide or phosphoryl chloride. These intermediates can then be oxidized to the desired isoquinolin-1(2H)-ones. For example, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline was synthesized using the Bischler–Napieralski reaction of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide. mdpi.com

Intramolecular cyclization of ortho-substituted benzamides also represents a key classical strategy. For example, palladium-catalyzed intramolecular cyclization of ortho-ethynylbenzamides has been employed to construct the isoquinolinone ring. mdpi.com

Transition Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed C-C/C-N Coupling)

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolinones. Palladium catalysis, in particular, has been extensively utilized for its efficiency in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. acs.orgrsc.org These methods often offer advantages in terms of functional group tolerance, regioselectivity, and atom economy.

A prevalent strategy involves the palladium-catalyzed C–H activation/annulation of benzamides with alkynes or allenes. mdpi.comresearchgate.net This approach allows for the direct construction of the isoquinolinone ring from readily available starting materials. The catalytic cycle typically involves the formation of a palladacycle intermediate, followed by migratory insertion of the coupling partner and reductive elimination to afford the product. mdpi.com For instance, the synthesis of 3,4-substituted hydroisoquinolones has been achieved through the palladium-catalyzed C–H activation/annulation of N-methoxy benzamides and 2,3-allenoic acid esters. mdpi.com Heterogeneous catalysts like Pd/C have also been successfully employed for the direct synthesis of isoquinolinones from benzamides and alkynes, offering the advantage of catalyst recyclability. researchgate.net

Rhodium(III)-catalyzed annulation reactions have also emerged as a powerful tool for the regioselective synthesis of multisubstituted isoquinolones from N-methoxybenzamides and diazo compounds. rsc.org These reactions proceed through a tandem C–H activation, cyclization, and condensation sequence under mild conditions.

The following table summarizes selected examples of transition metal-catalyzed synthesis of isoquinolinone derivatives.

| Catalyst/Reagents | Starting Materials | Product Type | Yield | Reference |

| Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | N-methoxybenzamide, 2,3-allenoic acid esters | 3,4-substituted hydroisoquinolones | Good | mdpi.com |

| Pd/C, Air | Benzamides, Alkynes | N-aryl and N-alkyl isoquinolones | Up to 99% | researchgate.net |

| [RhCp*Cl₂]₂, AgSbF₆ | N-methoxybenzamide, Diazo compounds | Multisubstituted isoquinolones | Good to Excellent | rsc.org |

| Ru(II) catalyst | Primary benzylamines, Sulfoxonium ylides | Isoquinolines | Not specified | organic-chemistry.org |

| Pd(II) catalyst | Benzylamines, Allyl acetate | 3-methylisoquinolines | Moderate to Good | nih.gov |

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade (or tandem) processes offer significant advantages in terms of synthetic efficiency, atom economy, and operational simplicity by combining multiple bond-forming events in a single pot. beilstein-journals.orgacs.org

Multi-component reactions , such as the Ugi four-component reaction (Ugi-4CR), have been employed to rapidly assemble complex molecular scaffolds that can be further transformed into polycyclic quinazolinones, which are structurally related to isoquinolinones. acs.org Another example involves a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne to synthesize N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org

Cascade reactions enable the formation of complex structures from simple starting materials through a sequence of intramolecular reactions. For example, a cascade reaction of isoquinoline N-oxides with alkynones has been developed to produce fluorescent benzoazepino[2,1-a]isoquinoline derivatives without the need for a catalyst or additive. acs.org Similarly, radical cascade reactions of acrylamides have been utilized to synthesize CF2-containing isoquinoline-1,3-diones. researchgate.net One-pot cascade synthesis of isoquinolinone-fused quinoxalines has also been achieved through sequential Rh(III)/Pd(II) catalysis. researchgate.net These processes often involve formal cycloadditions followed by ring-opening and elimination sequences to construct the final heterocyclic system. acs.org

Advanced and Emerging Synthetic Strategies for Isoquinolinone Cores

In recent years, novel synthetic methodologies leveraging photoredox catalysis and electrosynthesis have gained prominence, offering green and efficient alternatives for the construction of isoquinolinone skeletons.

Photoredox Catalysis in Isoquinolinone Construction

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. acs.orgmdpi.commdpi.com This strategy has been applied to the functionalization of isoquinolines and the construction of related heterocyclic systems.

While direct synthesis of the this compound core via photoredox catalysis is still an evolving area, the functionalization of the pre-formed isoquinoline ring using this methodology is well-documented. For instance, a photocatalytic approach for the trifluoroethanol-substituted heteroarenes has been demonstrated using N-trifluoroethoxyphthalimide as a hydroxyfluoroalkyl radical precursor. acs.org The general principle of photoredox catalysis involves a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) with a substrate to generate a radical ion, which then undergoes further reactions. acs.org The application of electron-primed photoredox catalysis, where a catalyst radical anion is generated electrochemically, has also been explored for challenging reductions. youtube.com

Electrosynthetic Routes to Isoquinolinone Derivatives

Electrosynthesis represents a sustainable and powerful alternative to traditional chemical methods, utilizing electricity to drive chemical reactions. nih.gov This approach has been successfully applied to the synthesis of isoquinolinones. researchgate.net Electrochemical methods can often be performed under mild conditions and can avoid the use of stoichiometric chemical oxidants or reductants. researchgate.net

Recent research has demonstrated the electrochemical synthesis of 1-aminoisoquinoline derivatives through the Ru(III)-catalyzed annulation of benzamidines hydrochloride with alkynes. researchgate.net This method highlights the potential of combining electrochemistry with transition metal catalysis. The general principle involves the generation of reactive intermediates at an electrode surface, which then participate in cyclization reactions to form the desired heterocyclic products. The development of innovative electrode materials, such as magnetic electrodes, is also contributing to the advancement of electro-organic synthesis. researchgate.net

The following table provides a comparative overview of advanced synthetic strategies.

| Methodology | Key Features | Example Application | Reference |

| Photoredox Catalysis | Mild reaction conditions, uses visible light, generates radical intermediates. | Hydroxyfluoroalkylation of isoquinolines. | acs.org |

| Electrosynthesis | Green and sustainable, avoids chemical oxidants/reductants, precise control of reaction potential. | Ru(III)-catalyzed annulation of benzamidines with alkynes to form 1-aminoisoquinolines. | researchgate.net |

Organocatalytic and Enzyme-Catalyzed Synthetic Transformations

While the broader field of isoquinoline synthesis is well-established, the application of organocatalytic and enzyme-catalyzed methods specifically for the synthesis of this compound is an emerging area of research.

Organocatalysis:

Organocatalysis offers a powerful, metal-free approach to the asymmetric synthesis of chiral molecules. In the context of isoquinolinone synthesis, organocatalytic strategies have been developed for the construction of related dihydroisoquinolinone structures. For instance, a one-pot aza-Henry–hemiaminalization–oxidation sequence employing a quinine-based squaramide organocatalyst has been successfully utilized for the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govnih.gov This method, starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, provides the target compounds in moderate to good yields and with high enantioselectivities. nih.govnih.gov Although not yet reported for this compound, this approach highlights the potential of organocatalysis in accessing chiral isoquinolinone derivatives.

Enzyme-Catalyzed Synthesis:

Biocatalysis, utilizing enzymes to perform chemical transformations, offers advantages in terms of selectivity and environmentally benign reaction conditions. The enzyme norcoclaurine synthase, a Pictet-Spenglerase, has demonstrated promiscuity in catalyzing the cyclization of dopamine with various aldehydes to produce a range of substituted tetrahydroisoquinolines. nih.gov This enzymatic reaction provides a potential biocatalytic route to chiral tetrahydroisoquinoline alkaloids. nih.gov While direct enzymatic synthesis of this compound has not been extensively documented, the broader success in the enzymatic synthesis of related isoquinoline scaffolds suggests that enzyme-based approaches could be a promising future direction.

Regioselective Functionalization and Derivatization of the Isoquinolinone System

The regioselective introduction of functional groups onto the this compound core is crucial for the development of new derivatives with tailored properties. The electron-rich nature of the dimethoxy-substituted benzene ring and the presence of the lactam functionality influence the reactivity and regioselectivity of various chemical transformations.

Alkylation and Arylation Reactions

The introduction of alkyl and aryl substituents can significantly impact the biological activity of the isoquinolinone scaffold.

Alkylation:

Directed metalation strategies can be employed for the regioselective alkylation of isoquinolinone systems. The use of a directing group can facilitate the deprotonation of a specific C-H bond, followed by quenching with an alkylating agent. While specific examples for this compound are not prevalent in the literature, related studies on other heterocyclic systems demonstrate the feasibility of this approach.

Arylation:

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct introduction of aryl groups onto aromatic and heteroaromatic rings. For the isoquinolone scaffold, catalyst-controlled divergent C4/C8 site-selective C-H arylation has been achieved using aryliodonium salts as coupling partners. nih.gov An electrophilic palladation pathway can lead to C4-selective arylation, while an Ir(III) catalytic system can exclusively direct the arylation to the C8 position. nih.gov These methods provide a versatile approach for the rapid derivatization of isoquinolones.

Directed ortho-metalation (DoM) is another effective strategy for regioselective arylation. In this approach, a directing metalation group (DMG) interacts with an organolithium reagent to facilitate deprotonation at the ortho position, followed by reaction with an electrophile. The methoxy (B1213986) groups and the amide functionality in this compound could potentially act as directing groups to guide arylation to specific positions on the benzene ring.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenated isoquinolinones are versatile intermediates that can be further functionalized through various cross-coupling reactions.

Halogenation:

The electron-rich nature of the 6,7-dimethoxy-substituted benzene ring makes it susceptible to electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms at specific positions. The regioselectivity of the halogenation is influenced by the directing effects of the methoxy groups and the amide functionality. For instance, bromination of 3-(8-hydroxyquinolin-5-yl)-1-(4-tolyl)prop-2-en-1-one has been shown to occur on the activated quinoline (B57606) fragment. Electrochemical methods using sodium halides as the halogen source have also been developed for the halogenation of electron-rich arenes. researchgate.net

Cross-Coupling Reactions:

Once halogenated, the isoquinolinone core can undergo a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-isoquinolinone with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl linkage. This is a widely used method for introducing new aryl or heteroaryl substituents.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling a halo-isoquinolinone with an amine in the presence of a palladium catalyst. This is a powerful method for introducing amino functionalities.

The choice of ligands and reaction conditions is crucial for the success of these cross-coupling reactions.

Introduction of Heteroatom-Containing Functionalities

The introduction of heteroatom-containing functional groups, such as hydroxyl, amino, and thiol moieties, can significantly alter the physicochemical and biological properties of the isoquinolinone scaffold.

Hydroxylation:

The synthesis of hydroxy-substituted isoquinolinones can be achieved through various methods. For example, the synthesis of 8-hydroxyquinoline derivatives has been reported through the Betti reaction. Demethylation of the methoxy groups on the this compound core would provide the corresponding dihydroxy derivative.

Amination:

As mentioned previously, the Buchwald-Hartwig amination of a halo-isoquinolinone is a direct method for introducing an amino group. Alternatively, nitration of the aromatic ring followed by reduction can also be employed to synthesize amino-isoquinolinones. For example, 8-amino-6-methoxyquinoline hydrobromide is a commercially available building block that can be used in further synthetic transformations. sigmaaldrich.com

Thiolation:

The introduction of a thiol group can be achieved through several methods, including the reaction of a halo-isoquinolinone with a thiolating agent in the presence of a suitable catalyst.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Rational Design Principles for 6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one Analogs in Research

The rational design of analogs of this compound is a meticulous process that leverages both established medicinal chemistry principles and modern computational tools to optimize potency, selectivity, and pharmacokinetic properties.

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of enhancing the desired biological activity or mitigating unwanted side effects. In the context of this compound analogs, bioisosteric modifications can be applied to various parts of the molecule. For instance, the methoxy (B1213986) groups could be replaced with other electron-donating groups or halogen atoms to modulate electronic properties and binding interactions. The amide bond within the isoquinolinone core can also be a target for bioisosteric replacement to improve metabolic stability.

Conformational constraints are another key design principle. By introducing rigid elements or specific stereochemistry, the conformational flexibility of the molecule can be reduced. This can lead to a more favorable binding entropy and higher affinity for the biological target. For the isoquinoline (B145761) scaffold, this could involve the synthesis of bridged analogs or the introduction of bulky substituents to lock the molecule into a specific bioactive conformation.

A study on related isoquinoline and tetrahydroisoquinoline derivatives demonstrated that bioisosteric modulation of a naphthalene (B1677914) ring led to potent melatonin (B1676174) receptor agonists. This highlights how strategic isosteric replacements can significantly alter the pharmacological profile of a compound.

| Modification Type | Example | Potential Impact |

| Bioisosteric Replacement | Replacing a methoxy group with a halogen | Altered electronic properties, potential for new hydrogen bonding interactions |

| Conformational Constraint | Introduction of a rigid linker | Reduced conformational flexibility, potentially increased binding affinity |

| Isosteric Modulation | Replacement of a naphthalene group with an isoquinoline | Improved pharmacokinetic properties and altered receptor affinity |

Computational chemistry plays a pivotal role in the rational design of novel analogs. These approaches can be broadly categorized as ligand-based and structure-based.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules that bind to the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity and can be used to screen virtual libraries for new compounds or to guide the design of novel analogs with improved properties.

Structure-based drug design (SBDD) , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking simulations can be performed to predict the binding mode and affinity of a ligand within the active site of the target. This provides detailed insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition. This information is invaluable for designing modifications to the ligand that can enhance these interactions and, consequently, improve its potency. For instance, molecular docking studies on quinoline (B57606) derivatives have been used to understand their binding affinities with target proteins.

Elucidation of Key Structural Determinants for Biological Interactions

The biological activity of this compound and its analogs is intrinsically linked to its specific structural features. Understanding the role of each component of the molecule is crucial for explaining its mechanism of action and for designing more effective derivatives.

Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding site of a protein. The orientation of these methoxy groups can also be critical for optimal binding. Studies on related 6,7-dimethoxy-4-anilinoquinolines have shown their importance for potent inhibitory activity against the c-Met tyrosine kinase. Similarly, research on 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives as multidrug resistance reversers highlights the contribution of this substitution pattern to their activity.

| Structural Feature | Potential Role in Molecular Recognition |

| 6-Methoxy Group | Hydrogen bond acceptor, influences electronic properties |

| 7-Methoxy Group | Hydrogen bond acceptor, influences electronic properties |

The N-methyl group in this compound also plays a critical role in its pharmacological profile. N-methylation can have several effects. It can increase the lipophilicity of the molecule, which may affect its ability to cross cell membranes. It can also influence the conformation of the molecule and may fill a specific hydrophobic pocket in the binding site of a target protein. The presence of the methyl group on the nitrogen atom also prevents the formation of a hydrogen bond, which could be either beneficial or detrimental to binding depending on the specific target.

The degree of saturation in the isoquinoline ring system is another important determinant of biological activity. The isoquinolin-1(2H)-one core is a lactam, and the planarity of this system can influence how the molecule fits into a binding site. Saturation of the ring, leading to a tetrahydroisoquinoline derivative, introduces a higher degree of conformational flexibility. This can allow the molecule to adopt different conformations to better fit a binding site, but it can also lead to a loss of potency due to an entropic penalty upon binding. The specific biological target will dictate whether a planar, rigid scaffold or a more flexible, saturated scaffold is preferred. For example, a study on tetrahydroisoquinoline derivatives showed that this scaffold was important for their activity as melatonin receptor ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a robust QSAR model, the activity of new, untested compounds can be predicted, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

In a typical QSAR study, a set of compounds with known biological activities is used as a training set. For each compound, a series of molecular descriptors are calculated. These descriptors can encode various aspects of the molecular structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and 3D properties (e.g., molecular shape).

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. The predictive power of the QSAR model is then assessed using a separate test set of compounds that were not used in the model development.

For isoquinolone derivatives, QSAR studies have been successfully applied to predict their activity as JNK1 inhibitors. These models can provide valuable insights into the structural features that are most important for activity and can guide the design of new analogs with enhanced potency. A study on pyrimido-isoquinolin-quinone derivatives used 3D-QSAR models to design and synthesize new antibacterial compounds.

| QSAR Model Component | Description | Example Application |

| Molecular Descriptors | Numerical representations of molecular properties | Physicochemical, electronic, and 3D descriptors |

| Statistical Method | Algorithm to correlate descriptors with activity | Multiple Linear Regression, Machine Learning |

| Training and Test Sets | Datasets for model building and validation | A series of isoquinoline analogs with known activity |

| Predictive Model | Equation to predict the activity of new compounds | Predicting the inhibitory activity of novel isoquinolone derivatives |

Mechanistic Investigations of Biological Activities in Preclinical Research Models

Modulation of Cellular Pathways and Processes

Influence on Cellular Metabolism and Bioenergetics

Preclinical research has begun to shed light on the interaction of isoquinoline (B145761) derivatives with fundamental cellular energy pathways. Investigations suggest that certain compounds within this class can directly influence mitochondrial function, a critical hub of cellular metabolism.

Studies on various isoquinoline derivatives have demonstrated an inhibitory effect on key enzymes of the mitochondrial respiratory chain and the citric acid cycle. nih.gov Specifically, some derivatives have been shown to be potent inhibitors of NADH ubiquinone reductase, also known as Complex I of the electron transport chain. nih.gov By disrupting the function of Complex I, these compounds can interfere with oxidative phosphorylation, the primary process by which cells generate ATP.

Furthermore, the alpha-ketoglutarate (B1197944) dehydrogenase complex, a crucial regulatory point in the citric acid cycle, has been identified as another target. nih.goveonutrition.co.uk Inhibition of this enzyme can disrupt the flow of the cycle, impacting not only ATP production but also the generation of metabolic intermediates essential for biosynthesis. The ability of these compounds to exert their effects is reportedly dependent on their capacity to cross the mitochondrial membranes, with lipophilicity being a key factor for Complex I inhibition. nih.gov Other research has pointed to the potential for isoquinolone derivatives to influence lipid metabolism through effects on sterol response element-binding protein (SREB) signalling. google.com

These findings indicate that the 6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one scaffold and its analogs may possess the capability to modulate cellular bioenergetics, a mechanism that could underpin a variety of their observed biological activities.

Modulation of Inflammatory Signaling Pathways

The isoquinolone scaffold is gaining attention for its potential to modulate inflammatory processes through various mechanisms targeting key signaling pathways. Preclinical studies have identified several derivatives that can interfere with the production and signaling of pro-inflammatory mediators.

A significant mechanism identified is the inhibition of phosphodiesterase-4 (PDE4), an enzyme that regulates intracellular levels of cyclic AMP (cAMP), a key second messenger in inflammatory cells. nih.gov A new class of isoquinolone derivatives has been reported as next-generation PDE4 inhibitors. In a preclinical rat model of arthritis, a lead compound from this class demonstrated anti-arthritic effects by reducing the mRNA expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in synovial tissues. nih.gov The same compound also showed potential in a psoriasis model by reducing protein levels of the proliferation marker Ki67 and mRNA levels of IL-17A and TNF-α in keratinocytes. nih.gov

Another avenue of anti-inflammatory action is through the antagonism of lysophosphatidic acid (LPA) receptors, particularly the LPA5 subtype. Isoquinolone derivatives acting as LPA5 antagonists have been shown to produce analgesic effects in animal models of inflammatory pain. nih.gov This effect is linked to the blockade of LPA-induced activation of microglia and mast cells, which are crucial cellular mediators in both acute and chronic inflammation. nih.gov

The table below summarizes preclinical findings on the modulation of inflammatory pathways by select isoquinolone derivatives.

| Compound Class/Derivative | Molecular Target | Preclinical Model | Observed Effects |

| Isoquinolone Derivative (1l) | Phosphodiesterase-4B (PDE4B) | Adjuvant-Induced Arthritis (Rat) | Ameliorated paw swelling; Reduced mRNA expression of TNF-α and IL-6 in synovial tissue. nih.gov |

| Isoquinolone Derivative (1l) | Phosphodiesterase-4B (PDE4B) | Imiquimod-Induced Psoriasis (Cell Culture) | Reduced protein levels of Ki67; Decreased mRNA levels of IL-17A and TNF-α in keratinocytes. nih.gov |

| Substituted Isoquinolones | Lysophosphatidic Acid Receptor 5 (LPA5) | Inflammatory Pain (Rat) | Attenuated nociceptive hypersensitivity. nih.gov |

Antimicrobial Research Focus: Mechanisms Against Pathogenic Microorganisms

Research into the antimicrobial properties of the isoquinolone class of compounds has revealed potential mechanisms of action against a range of pathogenic microorganisms, including both bacteria and fungi. The core structure appears amenable to modifications that yield activity through disruption of fundamental microbial processes.

One proposed mechanism involves compromising the integrity of the bacterial membrane. It is suggested that certain isoquinolone derivatives can enhance their lipophilic character, which facilitates permeation through the lipid layers of the cell membrane. researchgate.net Once inside the cell, these compounds may interfere with essential enzymatic activities, potentially leading to a cessation of cellular respiration and ultimately, cell death. researchgate.net This focus on the bacterial membrane as a target is a recurring theme in related research. iicb.res.in

In addition to antibacterial activity, isoquinolone derivatives have been investigated for their effects against pathogenic fungi. A series of synthesized isoquinolone compounds containing an amide moiety displayed notable antifungal activity against various plant pathogens. In particular, one derivative demonstrated efficacy against Pear gray spot (Pestalotiopsis piricola) that was comparable to the commercial fungicide chlorothalonil (B1668833) in in vitro assays. researcher.life

These preliminary mechanistic insights suggest that the this compound framework could serve as a basis for developing agents that act by disrupting microbial membranes and intracellular functions.

Antiviral Research Focus: Mechanisms Against Viral Replication

A significant area of investigation for isoquinolone derivatives has been in antiviral research, with a particular focus on inhibitors of the influenza virus. Preclinical studies have identified compounds with a dimethoxy-2-methylisoquinolin-1(2H)-one core that exhibit potent activity against both influenza A and B viruses. nih.govnih.gov

The primary mechanism of action for these compounds is the inhibition of viral replication. nih.gov Mode-of-action experiments have indicated that these isoquinolone derivatives specifically target the viral polymerase complex, which is essential for the transcription and replication of the viral RNA genome. nih.gov By suppressing this crucial step, the compounds effectively halt the production of new viral particles within infected host cells. nih.gov

Initial screening identified a potent lead compound, but it was associated with cytotoxicity. nih.gov This prompted the synthesis of numerous chemical derivatives to improve the therapeutic window. Through structure-activity relationship (SAR) studies, researchers successfully identified new derivatives with significantly reduced cytotoxicity while retaining antiviral activity. nih.govmdpi.com This work highlights the potential of the isoquinolone scaffold for developing new classes of viral polymerase inhibitors. nih.gov

The following table details the in vitro antiviral activity and cytotoxicity of a lead isoquinolone derivative and an optimized analog against different influenza virus strains.

| Compound | Virus Strain | 50% Effective Concentration (EC₅₀) µM | 50% Cytotoxic Concentration (CC₅₀) µM (MDCK cells) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Compound 1 (Lead) | Influenza A (PR8) | 0.2 | 39.0 | 195 |

| Influenza A (HK) | 0.6 | 39.0 | 65 | |

| Influenza B (Lee) | 0.4 | 39.0 | 97.5 | |

| Compound 21 (Optimized) | Influenza A (PR8) | 9.9 | >300 | >30.3 |

| Influenza A (HK) | 18.5 | >300 | >16.2 | |

| Influenza B (Lee) | 12.3 | >300 | >24.4 |

Data sourced from Jang et al., 2021. nih.gov

Neurobiological Research Perspectives: Exploration of Neuromodulatory Effects

The isoquinoline core structure is present in a number of neuroactive compounds, and preclinical research suggests that derivatives of this compound could exert a range of neuromodulatory effects by interacting with multiple targets in the central nervous system (CNS).

One area of research has focused on the modulation of neurotransmitter systems. Certain benzothiazole-isoquinoline derivatives have been shown to possess antidepressant-like activity in animal models. nih.gov Mechanistically, these compounds exhibited inhibitory effects on monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters like serotonin (B10506) and dopamine. nih.gov In a separate line of inquiry, an isoquinolin-1(2H)-one derivative was identified as a potent positive allosteric modulator (PAAM) of the serotonin 2C (5-HT2C) receptor. researchgate.net This compound demonstrated the ability to cross the blood-brain barrier and influence food intake in animal models, a process in which the 5-HT2C receptor is heavily involved. researchgate.net

Another promising perspective is in the area of pain modulation. As noted previously (Section 4.2.4), isoquinolone derivatives that act as antagonists of the LPA5 receptor have shown efficacy in preclinical models of both inflammatory and neuropathic pain, suggesting a role in modulating pain signaling pathways within the nervous system. nih.gov

Finally, the structural similarity of some isoquinolines to known neurotoxins has led to investigations into their potential role in neurodegenerative processes. nih.gov Research has explored how certain endogenous isoquinoline derivatives might inhibit mitochondrial function in dopaminergic neurons, a line of inquiry relevant to the study of Parkinson's disease. nih.gov This highlights the diverse and complex neurobiological profile that this class of compounds may possess.

Preclinical Pharmacological Research Aspects

In Vitro Absorption, Distribution, Metabolism (ADM) Studies

Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes

No published studies were identified that specifically investigated the metabolic stability of 6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one in human or animal liver microsomes or hepatocytes. Consequently, data regarding its in vitro half-life (t½) and intrinsic clearance (CLint) are not available. Furthermore, there are no reports on the identification and structural elucidation of its potential metabolites formed through Phase I or Phase II metabolic pathways.

Membrane Permeability and Efflux Transport Characterization

There is no available data from in vitro models, such as the Caco-2 cell permeability assay, to characterize the intestinal absorption and membrane permeability of this compound. Research on other 6,7-dimethoxytetrahydroisoquinoline derivatives has explored their interaction with efflux transporters like P-glycoprotein (P-gp) nih.govnih.govnih.govnih.gov. However, specific studies to determine if this compound is a substrate or inhibitor of P-gp or other clinically relevant efflux transporters, such as Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-Associated Proteins (MRPs), have not been reported.

Preclinical Pharmacodynamic Investigations

Target Engagement Studies in Animal Models

No published literature was found that describes in vivo target engagement studies for this compound in animal models. Such studies would be essential to confirm that the compound interacts with its intended biological target in a living organism and to establish a relationship between target occupancy and pharmacological response.

Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Systems

In the absence of defined pharmacological activity and target engagement data, there have been no efforts reported in the scientific literature to identify or validate pharmacodynamic biomarkers for this compound. The identification of such biomarkers is crucial for demonstrating the biological effect of a compound in preclinical and clinical development.

Advanced Research Techniques and Methodologies

High-Resolution Spectroscopic Characterization for Structure-Function Correlation

Spectroscopic methods are fundamental in correlating the chemical structure of a compound with its biological function. High-resolution techniques offer detailed insights into atomic-level interactions and metabolic transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical method for identifying and characterizing the binding of low-molecular-mass compounds to macromolecular targets like proteins and nucleic acids. researchgate.net This technique can provide information on binding affinity, the kinetics of the interaction, and the specific parts of the ligand and the target involved in the binding event.

In the context of 6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one, ligand-based NMR methods could be employed. These experiments monitor the NMR spectrum of the compound itself upon the addition of a target macromolecule. Changes in the NMR parameters of the compound, such as chemical shifts, relaxation rates, or diffusion rates, indicate an interaction. For example, saturation transfer difference (STD) NMR can identify which protons of the compound are in close proximity to the protein, thereby mapping the binding epitope.

Alternatively, protein-based NMR approaches involve analyzing the spectrum of an isotopically labeled (e.g., ¹⁵N, ¹³C) target protein. Upon titration with this compound, changes in the chemical shifts of specific amino acid residues in the protein's spectrum can map the ligand-binding site on the protein's surface. researchgate.net While specific NMR studies detailing the ligand-target interactions of this compound are not prevalent in the literature, these established methodologies represent a key strategy for identifying its molecular targets and mechanism of action. semanticscholar.org

Mass spectrometry (MS) is a cornerstone technique for metabolomics, enabling the large-scale study of small molecules within a biological system. arxiv.org It is used to identify and quantify metabolites, making it an essential tool for elucidating the metabolic fate of a compound like this compound.

To trace metabolic pathways, stable isotope labeling, such as with ¹⁸O₂, can be coupled with high-resolution mass spectrometry. nih.gov In a hypothetical study, cells or organisms could be treated with this compound and metabolites could be extracted over time. High-resolution MS would then be used to detect the parent compound and any potential metabolic products (e.g., hydroxylated, demethylated, or conjugated species). By precisely measuring the mass-to-charge ratio, MS can help identify the chemical formulas of these metabolites. Further fragmentation analysis (MS/MS) can provide structural information, allowing for the characterization of the metabolic transformations the compound undergoes. nih.gov This approach can reveal whether the compound is metabolized by key enzyme families, such as cytochrome P450 oxygenases, and identify the resulting products, which is crucial for understanding its bioavailability and potential downstream effects. arxiv.orgnih.gov

X-ray Crystallography and Cryo-Electron Microscopy of Compound-Protein Complexes

Determining the three-dimensional structure of a compound bound to its protein target provides the ultimate detail of their interaction. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for this purpose.

X-ray Crystallography has been successfully used to determine the molecular structure of a closely related analog, 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. researchgate.netresearchgate.net In this study, single-crystal X-ray analysis revealed that the isoquinoline (B145761) moiety is nearly planar. researchgate.netresearchgate.net The bond length between the nitrogen and the carbonyl carbon was found to be 1.353 (3) Å, which suggests electron delocalization. researchgate.netresearchgate.net While this study focused on the compound alone, the technique is routinely applied to protein-ligand complexes. frontiersin.org To study the interaction of this compound with a target protein, the protein would be crystallized in the presence of the compound, and the resulting crystal would be analyzed by X-ray diffraction to generate a high-resolution model of the binding pose and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₅NO₃ | researchgate.net |

| Temperature (K) | 273 | researchgate.net |

| N-C(carbonyl) Bond Length (Å) | 1.353 (3) | researchgate.netresearchgate.net |

| Deviation of N atom from mean plane (Å) | 0.198 (2) | researchgate.netresearchgate.net |

| Deviation of adjacent Csp³ atom from mean plane (Å) | 0.686 (2) | researchgate.netresearchgate.net |

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large protein complexes or those that are difficult to crystallize. nih.govucl.ac.uk The method involves flash-freezing a solution of the protein-ligand complex in vitreous ice and imaging the individual particles with an electron microscope. researchgate.net Computational averaging of thousands of particle images allows for the reconstruction of a 3D density map, which can reach near-atomic resolution. nih.gov Cryo-EM would be an ideal approach to visualize the binding of this compound to large, flexible, or membrane-bound protein targets that are intractable by other structural methods. ucl.ac.ukyoutube.com

Advanced Microscopy Techniques for Subcellular Localization and Dynamics

Understanding where a compound localizes within a cell is key to deciphering its biological function. Advanced microscopy techniques, particularly fluorescence microscopy, allow for the direct visualization of molecules in living or fixed cells.

To study the subcellular localization of this compound, it could be chemically modified to attach a fluorescent tag (a fluorophore). This fluorescent analog could then be introduced to cultured cells. Using techniques like confocal or super-resolution microscopy, the distribution of the fluorescence signal can be imaged with high spatial resolution. This would reveal whether the compound accumulates in specific organelles such as the nucleus, mitochondria, or the endoplasmic reticulum. Co-localization experiments, using fluorescent markers for specific organelles, would provide definitive evidence of its location. Such studies are critical for identifying the cellular compartments where the compound exerts its effects.

Computational Chemistry and Bioinformatics Approaches

Computational methods are essential for predicting and rationalizing the interactions between a small molecule and its biological targets, guiding further experimental work. researchgate.net

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their steric and energetic complementarity. This method can be used to screen large libraries of compounds against a protein target or to generate hypotheses about the binding mode of a known ligand like this compound.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular interactions over time. biotechrep.ir Starting from a docked pose, an MD simulation calculates the forces between atoms and uses them to simulate the movements of the ligand and protein. researchgate.net These simulations, which can span from nanoseconds to microseconds, assess the stability of the predicted binding pose and characterize the detailed intermolecular interactions. nih.gov

A study on related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives used these techniques to investigate their binding to the sigma-2 receptor, a promising cancer target. nih.gov In that research, a homology model of the receptor was built, and derivatives were docked into the active site. Subsequent 100-nanosecond MD simulations were performed to study the stability of the ligand-receptor complexes and compare their interactions. nih.gov This type of computational workflow is directly applicable to this compound to predict its potential biological targets and understand the structural basis of its activity.

| Technique | Parameter/Method | Purpose | Reference |

|---|---|---|---|

| Homology Modeling | Template Protein: Bovine sigma-2 (7m93) | Generate a 3D structure of the human sigma-2 receptor target. | nih.gov |

| Model Validation | Ramachandran Plot Analysis | Assess the stereochemical quality of the protein model. | nih.gov |

| Molecular Docking | Correlation of docking score with experimental pKi | Validate the docking protocol's ability to predict binding affinity. | nih.gov |

| Molecular Dynamics | 100 ns simulation | Evaluate the stability of the ligand-protein complex over time. | nih.gov |

De Novo Design and Virtual Screening Methodologies

De novo drug design and virtual screening are two prominent computational strategies used to identify and refine potential drug candidates. nih.gov

De Novo Design: This approach involves the computational construction of novel molecular structures from the ground up, either by assembling small molecular fragments or by placing individual atoms within the constraints of a target's binding site. nih.govosti.gov The goal is to create entirely new molecules that are predicted to have high affinity and selectivity for a specific biological target. ijpsonline.com Algorithms for de novo design can be broadly categorized as "inside-out," where a molecule is grown from a seed atom within the binding site, or "outside-in," where favorable binding locations for functional groups are first identified and then linked together. ijpsonline.com A key challenge and focus of modern de novo design tools is ensuring the synthetic accessibility of the generated compounds. dundee.ac.uk

Virtual Screening: In contrast to designing new molecules, virtual screening involves the computational evaluation of large libraries of existing compounds to identify those likely to bind to a drug target. beilstein-journals.org This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, molecular docking simulations are used to predict the binding pose and affinity of each compound in a database to the target's active site. beilstein-journals.orgopenmedicinalchemistryjournal.com This allows for the rapid screening of millions of compounds to prioritize a smaller, more manageable number for experimental testing. tubitak.gov.trdovepress.com

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown but active ligands have been identified, this method searches for molecules in a database that share similar physicochemical or structural features (pharmacophores) with the known active compounds. nih.gov

While these techniques have been successfully applied to discover inhibitors for various targets, including kinases and proteases, specific studies detailing the use of de novo design to generate novel analogs of this compound or large-scale virtual screening campaigns to identify binders for a target using this compound as a query or reference are not found in the reviewed literature.

Machine Learning Applications in Compound Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid and accurate prediction of molecular properties, thereby reducing the reliance on time-consuming and expensive experimental assays. researchgate.netmdpi.com

ML models are trained on large datasets of chemical structures and their associated experimental data to learn the complex relationships between a molecule's features and its properties. nih.gov These properties can include:

Physicochemical Properties: Such as solubility, lipophilicity (logP), and melting point.

Bioactivity: Predicting the binding affinity of a compound against a specific biological target (Quantitative Structure-Activity Relationship or QSAR). mdpi.com

Pharmacokinetics (ADME): Predicting how a compound will be absorbed, distributed, metabolized, and excreted by the body.

Toxicity: Assessing the potential for adverse effects early in the discovery process.

A notable approach in this field is Δ-machine learning (delta-ML), where an ML model is trained to predict the correction needed for a less accurate, but computationally cheaper, quantum chemistry calculation. nih.govchemrxiv.org This allows for high-accuracy property predictions at a fraction of the computational cost of high-level quantum methods. rsc.org

The application of machine learning is widespread, from predicting the performance of materials for organic photovoltaics to identifying potential new drug candidates. nih.govresearchgate.net However, there are no specific, published ML models trained on or for the prediction of the chemical or biological properties of this compound. Future work could involve developing such models to predict its bioactivity, ADMET properties, or potential off-target effects, thereby guiding the synthesis and testing of new, optimized derivatives.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Diverse Isoquinolinone Scaffolds

The synthesis of isoquinoline (B145761) and its derivatives has traditionally relied on established methods such as the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions. nih.govacs.orguj.edu.pl While foundational, these methods often require harsh conditions and may have limitations regarding substrate scope. acs.org The future of isoquinolinone synthesis lies in the development of more efficient, versatile, and milder reaction protocols to generate structurally diverse libraries for biological screening.

Modern synthetic chemistry is moving beyond these traditional constraints. nih.gov Recent advancements include:

Multi-Component Reactions (MCRs): Strategies like the Ugi reaction followed by post-cyclization (e.g., Ugi/Pomeranz–Fritsch) offer a rapid assembly of complex scaffolds from simple building blocks. acs.orguj.edu.pl This approach provides a shorter sequence to access novel or otherwise difficult-to-make frameworks. uj.edu.pl

Transition-Metal Catalysis: Rhodium(III)-catalyzed C–H bond activation and annulation processes have emerged as powerful tools for constructing isoquinoline frameworks under mild, ambient conditions, circumventing the need for high temperatures or external oxidants. acs.org

Novel Cascade Reactions: Copper-catalyzed cascade cyclizations of readily available starting materials provide an additive-free approach to substituted isoquinolinone scaffolds. nih.gov

Future efforts should focus on expanding the repertoire of these modern synthetic strategies. The goal is to create a versatile toolbox for chemists to systematically modify the isoquinolinone core, introducing a wide array of functional groups at various positions to fine-tune biological activity. nih.gov

| Synthetic Strategy | Description | Advantages |

| Traditional Methods | Includes Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions. | Well-established and widely used for alkaloid synthesis. acs.orgeurekaselect.com |

| Ugi/Post-Cyclization | A multi-component reaction followed by a cyclization step to form the isoquinoline core. acs.org | Provides rapid access to diverse and complex scaffolds. uj.edu.pl |

| Rh(III)-Catalyzed C–H Annulation | Utilizes a rhodium catalyst to form the isoquinoline ring from N-chloroimines and alkenes. acs.org | Mild conditions, operational simplicity, broad substrate compatibility. acs.org |

| Copper-Catalyzed Cascade Cyclization | An additive-free approach involving a copper catalyst to facilitate a cascade cyclization. nih.gov | Milder reaction protocol for synthesizing isoquinolinone derivatives. nih.gov |

Identification of Novel Molecular Targets and Therapeutic Applications for 6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one

The isoquinoline framework is present in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. acs.orgacs.org Derivatives of 6,7-dimethoxy-tetrahydroisoquinoline have shown promise as sigma-2 (σ2) receptor ligands, which are highly expressed in proliferating tumor cells, and as P-glycoprotein (P-gp) modulators to reverse multidrug resistance in cancer. researchgate.netnih.gov A related compound, 6,7-Dimethoxy-2-{3-[4-[11C]methoxy-3,4-dihydro-2H-naphthalen-(1E)-ylidene]-propyl}-1,2,3,4-tetrahydro-isoquinoline, has been developed as a PET imaging agent to study P-gp function. nih.gov

Future research must aim to systematically screen this compound and its analogues against a broad panel of biological targets. Unexplored therapeutic areas include neurodegenerative diseases, metabolic disorders, and rare genetic diseases. In silico prediction tools can guide this process by identifying potential biological activities. mdpi.com For instance, a related dihydroisoquinoline derivative was predicted through in silico analysis and later experimentally confirmed to affect smooth muscle contractility by modulating muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. nih.gov This highlights the potential to uncover entirely new mechanisms of action and therapeutic indications for this class of compounds.

| Potential Target/Application | Rationale | Key Findings for Related Compounds |

| Cancer (Sigma-2 Receptors) | σ2 receptors are overexpressed in various tumors and are a potential target for cancer therapeutics. researchgate.net | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives show high affinity and selectivity for σ2 receptors. researchgate.net |

| Multidrug Resistance (P-gp) | P-glycoprotein is an efflux pump that contributes to resistance to chemotherapy. nih.gov | Amide derivatives of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline act as selective P-gp modulators. nih.gov |

| Muscle Contractility (5-HT Receptors) | Modulation of neurotransmitter receptors can control physiological processes like muscle contraction. nih.gov | A 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline derivative reduces smooth muscle contraction via 5-HT receptor modulation. nih.gov |

| Medical Imaging (PET Agents) | Radiolabeled P-gp inhibitors can be used to visualize and study multidrug resistance in tumors non-invasively. nih.gov | [11C]-labeled 6,7-dimethoxy-tetrahydroisoquinoline derivative developed as a PET agent for imaging P-gp. nih.gov |

Integration of Multi-Omics Data in Mechanistic Studies

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular processes affected by a compound. nih.govnashbio.com This integrative approach can help unravel complex biological mechanisms, identify biomarkers for drug response, and discover novel therapeutic targets. nih.govnih.gov

Future mechanistic studies should move beyond single-endpoint assays and embrace multi-omics technologies. By treating cell lines or animal models with this compound and analyzing the resulting changes across different omics layers, researchers can map the flow of biological information from the genome to the phenome. nih.gov This can reveal the compound's primary targets and off-target effects, elucidate pathways of toxicity, and provide a comprehensive understanding of its mechanism of action. nashbio.comresearchgate.net Such studies have the potential to significantly improve the predictive accuracy of disease phenotypes and aid in the development of more effective and targeted therapies. nih.gov

Exploration of Supramolecular Chemistry and Nanotechnology Applications of Isoquinolinone Derivatives

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, forms the foundation for developing advanced nanotechnologies. ub.eduunits.it The self-assembly of molecules into well-defined nanostructures is a key process for creating novel materials for biomedical applications. ub.edu Nanomaterials such as nanoparticles, micelles, and liposomes are being extensively explored as drug delivery systems to improve the therapeutic index of active compounds. ub.edunih.gov

The isoquinolinone scaffold, with its potential for modification, is an attractive building block for creating supramolecular assemblies. Future research could explore the synthesis of amphiphilic isoquinolinone derivatives that self-assemble into nanocarriers for drug delivery. nih.gov These systems could encapsulate other therapeutic agents, targeting them to specific sites in the body and controlling their release. The inherent biological activity of the isoquinolinone itself could provide additional therapeutic benefits. This convergence of supramolecular chemistry, nanotechnology, and medicinal chemistry opens up possibilities for creating multifunctional therapeutic platforms with combined imaging and therapeutic capabilities. nih.gov

Leveraging Artificial Intelligence for Accelerated Compound Discovery and Optimization

In the context of this compound, AI can be leveraged in several ways:

Lead Optimization: ML models can predict the physicochemical and biological properties of virtual compounds, guiding synthetic chemists to design molecules with improved potency, selectivity, and pharmacokinetic profiles. patsnap.comafricansciencegroup.com

De Novo Design: Generative AI models can design entirely new molecules from scratch, optimized for multiple properties like target affinity and synthetic accessibility. azolifesciences.com

Property Prediction: AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the discovery process, reducing the high attrition rates of drug candidates in later stages. nih.gov

Addressing Research Gaps in the Structure-Function Relationship of Related Isoquinolinone Frameworks

A deep understanding of the relationship between a molecule's three-dimensional structure and its biological function is crucial for rational drug design. For the isoquinolinone scaffold, the nature and position of substituents significantly influence its biological activity. mdpi.com Structural studies have shown that the planarity of the isoquinoline moiety is affected by different substituents, which in turn can impact how the molecule interacts with its biological target. researchgate.net

A significant research gap exists in the systematic exploration of the structure-function relationship (SFR) for the isoquinolinone framework. Future studies should focus on synthesizing a wide range of analogues of this compound with systematic modifications at each position of the heterocyclic ring. These compounds should then be evaluated for their activity against various targets. This data, combined with computational modeling and structural biology techniques like X-ray crystallography, will allow for the development of robust SFR models. uj.edu.pl These models will be invaluable for guiding the design of next-generation isoquinolinone derivatives with enhanced potency, selectivity, and desired pharmacological profiles.

Q & A

Q. How can researchers determine the physicochemical properties of 6,7-dimethoxy-2-methylisoquinolin-1(2H)-one for experimental design?

Answer: Key physicochemical properties (e.g., LogP, PSA, boiling point) can be determined experimentally or predicted computationally. For instance:

- LogP (partition coefficient) is measured via shake-flask methods or HPLC retention time analysis .

- Boiling point (462.7°C) and vapor pressure (0.0±1.1 mmHg at 25°C) are determined using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .

- Solubility can be estimated using PSA (51.32 Ų) and LogP (1.545) values to predict polar/non-polar solvent compatibility .

Missing data (e.g., melting point) may require empirical validation via DSC or comparative analysis with structurally similar isoquinolinones .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

- 1H/13C-NMR : Assigns methoxy (δ ~3.7–3.9 ppm), methyl (δ ~2.5–3.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm) (see analogs in ).

- Mass spectrometry (MS) : Confirms molecular weight (e.g., exact mass 219.1008 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., π-π stacking interactions in isoquinolinone derivatives).

Q. How can researchers assess the biological relevance of this compound in preliminary studies?

Answer:

- In vitro assays : Screen for bioactivity (e.g., enzyme inhibition, cytotoxicity) using purified targets or cell lines.

- Metabolic profiling : Trace isotopic labeling (e.g., 13C/15N) to study incorporation into plant or microbial metabolites .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., 6,7-dihydroxy variants) to identify key functional groups .

Q. What are the standard synthetic routes for this compound?

Answer:

- Cyclization of alkynols : Transition metal-free cascades using t-BuOK in THF or toluene (yield ~60–80%).

- Microwave-assisted synthesis : Reduces reaction time (e.g., 5 minutes) via InCl3-catalyzed isomerization of aminochalcones.

- Multi-component reactions : Combine aldehydes, amines, and alkynols to generate derivatives in one pot.

Q. How should researchers handle stability and storage of this compound?

Answer:

- Storage : Keep in cool, dark conditions (<15°C) to prevent degradation (similar to dihydroisoquinolinones in ).

- Stability testing : Monitor via HPLC or TGA under varying pH, temperature, and light exposure.

Advanced Research Questions

Q. How do solvent and catalyst choices influence synthetic outcomes for this compound?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization to isoquinolinones, while toluene shifts products toward dihydroisobenzoquinolines.

- Catalyst optimization : t-BuOK (20 mol%) maximizes yield in transition metal-free cascades; higher catalyst loads (>30 mol%) may induce side reactions.

- Microwave vs. conventional heating : Reduces reaction time from hours to minutes (e.g., 63% yield in 5 minutes).

Q. What strategies resolve contradictions in reported physicochemical data (e.g., missing melting points)?

Answer:

- Empirical validation : Use DSC to measure melting points or compare with analogs (e.g., 6,7-dihydroxy variants melt at ~180–200°C).

- Computational prediction : Apply QSPR models or group contribution methods (e.g., Joback method) to estimate missing values.

- Cross-referencing : Validate vapor pressure (0.0±1.1 mmHg) against similar compounds (e.g., 6-hydroxyquinolin-4-one).

Q. How can structural modifications enhance bioactivity or selectivity?

Answer:

- Substituent introduction : Replace methoxy groups with halogens (e.g., Cl) or bulky alkyl chains to improve enzyme binding (e.g., acetylcholinesterase inhibition).

- Scaffold hybridization : Fuse with indole or coumarin moieties to exploit dual-target mechanisms (e.g., anticancer activity).

- Stereochemical control : Use chiral catalysts to synthesize enantiopure derivatives for improved pharmacokinetics.

Q. What mechanistic insights explain the compound’s biological activity?

Answer:

- Enzyme inhibition : Molecular docking studies reveal interactions with catalytic sites (e.g., hydrogen bonding with methoxy groups in AChE).

- Oxidative stress modulation : Assess ROS scavenging via DPPH assays or cellular redox profiling.

- Transcriptomic analysis : RNA sequencing identifies upregulated/downregulated pathways in treated cells.

Q. How can researchers optimize scalability of synthetic protocols?

Answer:

- Flow chemistry : Continuous synthesis minimizes side reactions and improves yield consistency.

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Process analytical technology (PAT) : In-line NMR or IR monitors reaction progress in real time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.